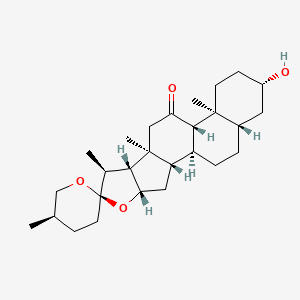

11-Ketotigogenin

Description

Historical Context of Steroidal Compound Studies

The investigation of steroids dates back to the early 20th century, with initial work focusing on the isolation and structural elucidation of complex molecules like cholesterol and bile acids. britannica.com This foundational research paved the way for understanding the vast and intricate world of steroidal compounds. britannica.com A significant subclass of steroids is the sapogenins, which are aglycone portions of saponins (B1172615)—naturally occurring glycosides found in many plants. britannica.comnih.govcambridge.org

Saponins, and by extension sapogenins, are characterized by their diverse structures, typically comprising a hydrophobic steroid or triterpenoid (B12794562) backbone and hydrophilic sugar chains. nih.gov This amphipathic nature is responsible for their soap-like properties. nih.gov Steroidal saponins are found in a variety of plants, including yams, asparagus, and oats. cambridge.org The development of methods to convert steroidal sapogenins, such as diosgenin (B1670711) from Mexican yams, into hormones like progesterone (B1679170) was a pivotal moment in medicinal chemistry. britannica.com This highlighted the potential of these natural products as starting materials for the synthesis of valuable pharmaceuticals.

Significance of 11-Ketotigogenin in Academic Research

11-Ketotigogenin is a steroidal sapogenin that has garnered attention in academic research for its role as a key intermediate in the synthesis of other complex molecules and for the biological activities of its derivatives.

One notable area of research involves the synthesis of 11-Ketotigogenin itself. For instance, an electrochemical deacetoxylation method has been developed for its synthesis. electrosynthesis.comacs.org This process highlights the application of electroorganic synthesis in creating complex organic intermediates. electrosynthesis.com

Furthermore, 11-Ketotigogenin has been utilized as a starting material for the synthesis of potent biologically active compounds. A significant example is its use in the synthesis of hippuristanol (B1673253), a natural product that targets a key factor in cellular translation. figshare.combeilstein-journals.org This synthesis featured a crucial step involving a mercury(II)-catalyzed spiroketalization. figshare.combeilstein-journals.org

The derivatives of 11-Ketotigogenin have also been a major focus of research, particularly in the context of their potential therapeutic applications. The glycoside derivative, 11-ketotigogenin cellobioside, also known as pamaqueside (B1678363), has been identified as a potent inhibitor of cholesterol absorption in animal studies. researchgate.netmagtechjournal.com Research has shown that modifications to the steroidal part of the parent molecule, tigogenin (B51453) cellobioside, led to the discovery of the more potent 11-ketotigogenin cellobioside. researchgate.net Further modifications of the sugar moiety have led to even more potent analogs. researchgate.net

Current Research Landscape and Future Directions for 11-Ketotigogenin

The current research landscape for 11-Ketotigogenin and its derivatives continues to be active, with a focus on synthetic methodology and the exploration of biological activities. The development of efficient synthetic routes remains a key area of interest. figshare.combeilstein-journals.org

Future research is likely to continue exploring the potential of 11-Ketotigogenin as a scaffold for the development of new therapeutic agents. The potent cholesterol absorption inhibition exhibited by its glycoside derivatives suggests that further investigation into its mechanism of action and the structure-activity relationships of related compounds could lead to new treatments for hypercholesterolemia. researchgate.netahajournals.org The successful synthesis of complex natural products like hippuristanol from 11-Ketotigogenin opens up possibilities for the synthesis of other intricate and biologically active molecules. figshare.combeilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

4802-74-8 |

|---|---|

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)23-22(31-27)12-20-19-6-5-17-11-18(28)8-9-25(17,3)24(19)21(29)13-26(20,23)4/h15-20,22-24,28H,5-14H2,1-4H3/t15-,16+,17+,18+,19+,20+,22+,23+,24-,25+,26+,27-/m1/s1 |

InChI Key |

QVZULXNXCIFMTL-IXCVKQQLSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 11 Ketotigogenin

Methodologies for 11-Ketotigogenin Synthesis

The generation of 11-Ketotigogenin can be achieved from several precursors through various chemical strategies. Key starting materials include other naturally abundant sapogenins like hecogenin (B1673031) and tigogenin (B51453).

Electrochemical Deacetoxylation Routes

A notable and efficient method for the synthesis of 11-Ketotigogenin involves the electrochemical deacetoxylation of 11-oxo-12α-acetoxytigogenin. This process offers a selective and high-yielding alternative to traditional chemical reduction methods which often require harsh reagents.

The core of this electrochemical method is the reductive cleavage of an acetoxy group at the C-12 position of a steroidal precursor. Research published in The Journal of Organic Chemistry details a process where 11-oxo-12α-acetoxytigogenin is reduced at a cathode in an undivided cell. google.com This method avoids the use of chemical reducing agents like zinc or chromium salts, which can be environmentally problematic. The process can be optimized by careful selection of the cathode material, solvent, and electrolyte. google.comacs.org For instance, the use of a lead cathode in a solution of dimethylformamide and ethyl acetate (B1210297) with a supporting electrolyte like tetraethylammonium (B1195904) bromide has been shown to be effective. google.com The reaction proceeds via the transfer of electrons to the carbonyl group at C-11, which facilitates the elimination of the acetoxy group at C-12, followed by protonation to yield the desired 11-ketone.

This electrochemical approach has been successfully scaled up to pilot-plant levels for the production of pharmaceutical intermediates, demonstrating its industrial viability. The key advantage lies in its selectivity and cleaner reaction profile compared to many chemical reductions. acs.org

Table 1: Key Features of Electrochemical Deacetoxylation for 11-Ketotigogenin Synthesis

| Parameter | Description | Reference |

| Starting Material | 11-oxo-12α-acetoxytigogenin | google.com |

| Key Transformation | Reductive cleavage of the C-12 acetoxy group | google.com |

| Methodology | Controlled potential electrolysis in an undivided cell | google.comacs.org |

| Typical Cathode | Lead (Pb) | google.com |

| Advantages | High selectivity, avoids harsh chemical reductants, scalable | google.com |

Conversion from Hecogenin

Hecogenin, a steroidal sapogenin readily available from the sisal plant (Agave sisalana), is a common starting material for the synthesis of 11-Ketotigogenin. beilstein-journals.orggoogle.com The primary structural difference to be addressed is the presence of a ketone at C-12 in hecogenin, which needs to be removed, while a ketone is introduced at the C-11 position.

A classical route involves the conversion of hecogenin acetate to 11-oxotigogenin acetate (an alternative name for 11-ketotigogenin acetate). rsc.orgacs.org This transformation typically involves multiple steps. One established method proceeds via the formation of a 9,11-dehydrohecogenin intermediate. beilstein-journals.org This intermediate can then be selectively oxidized at the C-11 position. For example, treatment of hecogenin with a brominating agent can lead to the formation of an 11,12-dibromo derivative, which upon dehydrobromination and subsequent selective reactions, can yield the 11-keto functionality.

Another approach involves the reduction of the C-12 ketone of hecogenin to a hydroxyl group, followed by dehydration to form a C-11-C-12 double bond. Subsequent epoxidation of this double bond and rearrangement of the epoxide can introduce the ketone at C-11. The final step would be the reductive removal of any remaining functionality at C-12. These multi-step sequences require careful control of reagents and reaction conditions to achieve the desired product with good yield. beilstein-journals.org

Synthetic Strategies from Tigogenin

Tigogenin is a naturally occurring steroidal sapogenin that serves as a logical precursor for 11-Ketotigogenin, as it already possesses the correct spirostan (B1235563) side chain and stereochemistry, differing only by the absence of the C-11 ketone. upenn.edu The challenge lies in the selective introduction of a ketone at the C-11 position of the steroidal nucleus, a non-activated position.

The synthesis of 11-ketotigogenin cellobioside, a potent cholesterol absorption inhibitor known as pamaqueside (B1678363), was achieved by modifying the tigogenin steroid portion of tigogenin cellobioside. capes.gov.br This highlights a key strategy where the desired functionality is introduced onto a pre-existing tigogenin-based structure.

Direct functionalization of the C-11 position of tigogenin is challenging due to the lack of activating groups. Therefore, synthetic strategies often involve remote functionalization or the introduction of a double bond in the C-ring to facilitate oxidation. A common strategy involves the introduction of a double bond at the C-9(11) position. This can be achieved through a sequence of bromination at a neighboring position (e.g., C-12) followed by dehydrobromination. The resulting olefin can then be oxidized using various reagents, such as chromium trioxide or other oxidizing agents, to install the ketone at C-11. Care must be taken to protect other sensitive functional groups in the molecule during these steps.

Advanced Synthetic Approaches to 11-Ketotigogenin and Related Structures

Beyond the fundamental conversions, more sophisticated methods have been developed for the synthesis of 11-Ketotigogenin and its structurally complex analogs. These approaches often focus on achieving higher efficiency and stereocontrol.

Mercury(II)-Catalyzed Spiroketalization

Mercury(II) salts are effective catalysts for the cyclization of unsaturated alcohols to form ethers and ketals. beilstein-journals.orgbeilstein-journals.org This methodology has been applied in the synthesis of complex steroidal structures, including analogs derived from 11-Ketotigogenin. nih.gov While not a direct synthesis of 11-Ketotigogenin itself, this reaction is a key step in building more complex molecules from it.

A significant example is the synthesis of the natural product hippuristanol (B1673253), which was accomplished starting from 11-ketotigogenin. nih.gov A crucial step in this synthesis involved a mercury(II) triflate (Hg(OTf)₂) -catalyzed spiroketalization. acs.orgnih.gov This reaction constructs the spiroketal unit found in hippuristanol from a 3-alkyne-1,7-diol precursor, which is itself prepared from 11-ketotigogenin. The proposed mechanism involves an intramolecular oxymercuration of the hydroxyl group onto the alkyne, followed by a ketalization event to form the spirocyclic system. blogspot.com This cascade reaction proved to be highly efficient for creating the desired spiroketal structure. acs.org The use of mercury(II) catalysts often provides high stereoselectivity in these cyclizations, which is critical for the synthesis of complex natural products. blogspot.com

Table 2: Example of Hg(II)-Catalyzed Spiroketalization in Steroid Synthesis

| Feature | Description | Reference |

| Application | Synthesis of Hippuristanol and its analogs | acs.orgnih.gov |

| Starting Material Precursor | 11-Ketotigogenin | nih.gov |

| Key Intermediate | 3-alkyne-1,7-diol derived from the starting material | acs.orgblogspot.com |

| Catalyst | Mercury(II) triflate (Hg(OTf)₂) | nih.gov |

| Transformation | Cascade spiroketalization | acs.orgnih.gov |

| Significance | Efficient and stereoselective formation of a complex spiroketal unit | acs.orgblogspot.com |

Stereoselective Synthesis and Chiral Control in Analog Development

The development of potent analogs of 11-Ketotigogenin, such as the cholesterol absorption inhibitor pamaqueside (11-ketotigogenin cellobioside), relies heavily on stereoselective synthesis and precise chiral control. researchgate.net The biological activity of these complex molecules is often highly dependent on their three-dimensional structure.

The synthesis of pamaqueside and its derivatives requires the stereoselective formation of a glycosidic bond between the 11-ketotigogenin aglycone and the cellobiose (B7769950) sugar moiety. This is typically achieved using glycosyl donors with appropriate protecting groups and a promoter to control the stereochemistry of the new C-O bond, favoring the desired β-linkage. google.com

Further development of even more potent analogs has involved modifications to the sugar portion of the molecule. For instance, the synthesis of 4'',6''-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl derivative of 11-ketotigogenin demonstrated a significant increase in potency. researchgate.net Achieving such a derivative requires highly selective reactions on the multiple hydroxyl groups of the cellobiose unit, a testament to the advanced state of chiral control in modern organic synthesis.

In the broader context of steroid analog synthesis, various methods are employed to control stereochemistry. These include the use of chiral catalysts, such as chiral phosphoric acids, for enantioselective reactions. nih.govifremer.fr For controlling the stereochemistry of the steroid side chain, reactions like the ene reaction have been developed for the concurrent control of chiral centers at positions C-20 and C-22. rsc.org These advanced synthetic strategies are crucial for creating novel and highly active analogs based on the 11-ketotigogenin scaffold.

Derivatization Reactions for 11-Ketotigogenin Modification

The chemical structure of 11-ketotigogenin, featuring a ketone group at the C-11 position and a hydroxyl group at the C-3 position, allows for a variety of derivatization reactions. These modifications are primarily aimed at creating new analogs with specific biological activities or serving as intermediates in the synthesis of other complex steroidal compounds.

One of the most significant derivatization pathways for 11-ketotigogenin is glycosylation. This reaction typically involves the coupling of the steroid with a sugar moiety. A notable example is the synthesis of Pamaqueside, also known as 11-ketotigogenin cellobioside. researchgate.net This process can be achieved by reacting 11-ketotigogenin with a peracylated cellobiosyl halide, such as heptaacyl-D-cellobiosyl-1-halide, in the presence of zinc fluoride. wipo.intgoogle.com This method is designed to enhance the formation of the desired β-anomer, yielding steroidal β-glycosides. google.com

Further derivatization can be performed on the attached carbohydrate chain. Research has shown that modifying the hydroxyl groups of the cellobiose unit in Pamaqueside can lead to compounds with enhanced biological properties. researchgate.net For instance, the synthesis of the 4",6"-bis[(2-fluorophenyl)carbamoyl]-beta-D-cellobiosyl derivative of 11-ketotigogenin demonstrated a significant increase in potency in certain biological assays. researchgate.net

Another common derivatization technique applied to 11-ketotigogenin is silylation. The hydroxyl group at the 3-position can be reacted with a trisubstituted silyl (B83357) halide to form a silyl ether. google.com This reaction serves to protect the hydroxyl group, allowing for subsequent selective reactions at other positions on the steroidal backbone. researchgate.net The resulting trimethylsilyl (B98337) (TMS) derivatives also exhibit increased volatility, which is advantageous for analytical techniques like gas chromatography. libretexts.org

Beyond these modifications, 11-ketotigogenin serves as a crucial starting material for the synthesis of potent bioactive natural products. A prominent example is its use in the total synthesis of hippuristanol. nih.govbeilstein-journals.org This synthetic route features a key step involving a Mercury(II) triflate (Hg(OTf)₂) catalyzed oxidation and spiroketalization reaction. nih.govbeilstein-journals.org

The steroidal core of 11-ketotigogenin can also undergo various chemical transformations common to saponins (B1172615), such as oxidation and reduction, to modify its functional groups. While specific examples for 11-ketotigogenin are not extensively detailed, general methods using reagents like sodium borohydride (B1222165) for reduction or chromium-based reagents for oxidation are applicable to the steroidal framework.

Interactive Data Table: Derivatization Reactions of 11-Ketotigogenin

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Class | Example Product | Citation(s) |

| Glycosylation | Heptaacyl-D-cellobiosyl-1-halide, Zinc Fluoride | 3-OH | Steroidal Glycoside | Pamaqueside | researchgate.netwipo.intgoogle.com |

| Carbamoylation | (2-fluorophenyl)isocyanate (Implied) | 4",6"-OH of cellobiose | Carbamoyl (B1232498) derivative | 4",6"-bis[(2-fluorophenyl)carbamoyl]-beta-D-cellobiosyl derivative | researchgate.net |

| Silylation | Trisubstituted silyl halide (e.g., TMSCl) | 3-OH | Silyl Ether | 3-O-trimethylsilyl-11-ketotigogenin | google.comlibretexts.org |

| Spiroketalization | Hg(OTf)₂ | Steroidal backbone | Spiroketal | Hippuristanol intermediate | nih.govbeilstein-journals.org |

Derivatives and Analogues of 11 Ketotigogenin

Design and Synthesis of 11-Ketotigogenin Glycosides

The synthesis of glycosidic derivatives of 11-ketotigogenin has been a key area of investigation. By attaching different sugar moieties and further functionalizing them, researchers have aimed to enhance the compound's efficacy.

Following the preparation of the 11-ketotigogenin aglycone, the synthesis proceeds with the stereoselective glycosylation to attach the cellobiose (B7769950) unit. While specific, proprietary industrial synthesis protocols, such as those developed by Pfizer, remain largely undisclosed, the general methodology can be inferred from the compound's structure. epdf.pub This involves the coupling of the 11-ketotigogenin steroid with a protected cellobiose donor, followed by deprotection steps to yield the final product, Pamaqueside (B1678363). researchgate.net

Initial studies with steroidal glycosides revealed that while replacing the cellobiose sugar with other types of sugars did not lead to more potent analogues, significant improvements in biological activity could be achieved by modifying the hydroxyl groups on the existing cellobiose moiety. researchgate.netcapes.gov.bracs.org This strategy of functionalizing the sugar portion of the molecule became a primary focus for enhancing potency. researchgate.netcapes.gov.bracs.org Research efforts were directed at understanding the role of substitutions on the cellobioside, particularly through the creation of carbamate (B1207046) derivatives. researchgate.net

A key strategy for modifying the glycoside moiety involved the synthesis of carbamoyl (B1232498) derivatives. researchgate.netresearchgate.net This approach led to the creation of compounds with substantially increased potency. researchgate.netcapes.gov.bracs.org A notable example is the synthesis of the 4'',6''-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl derivative of 11-ketotigogenin. researchgate.netcapes.gov.bracs.org The synthesis of this and similar analogues involves reacting the hydroxyl groups on the cellobiose portion of Pamaqueside with appropriate isocyanates, such as 2-fluorophenyl isocyanate, to form carbamate esters at specific positions. researchgate.net Studies determined that the minimal requirement for optimal potency was a single carbamate at the C4'' position combined with deoxygenation at the C6'' position. researchgate.net

Strategies for Glycoside Moiety Modifications

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-activity relationship (SAR) studies have been crucial in elucidating the features of 11-ketotigogenin derivatives that are essential for their biological effects. These studies have systematically evaluated how modifications to both the steroid and the sugar components influence potency in preclinical animal models.

The structure of the steroid aglycone plays a critical role in determining the biological activity of these glycosides. The lead compound in this class of cholesterol absorption inhibitors was tigogenin (B51453) cellobioside, known as tiqueside (B1205486). researchgate.netcapes.gov.bracs.org In an acute hamster cholesterol absorption assay, tiqueside was found to be a relatively weak inhibitor. researchgate.netcapes.gov.bracs.org

A significant breakthrough was achieved by modifying the steroid portion of the molecule. Specifically, the introduction of a ketone group at the C-11 position of the tigogenin steroid backbone led to the discovery of 11-ketotigogenin cellobioside (Pamaqueside). researchgate.netcapes.gov.bracs.org This single modification resulted in a substantial increase in potency. researchgate.netacs.org The presence of the carbonyl group can alter the molecule's polarity, shape, and ability to interact with biological receptors and enzymes, which can significantly impact its biological activity. mdpi.com

While modifying the steroid core proved effective, further dramatic improvements in potency were realized through modifications of the cellobiose glycoside. researchgate.netcapes.gov.bracs.org SAR studies demonstrated that adding specific functional groups to the sugar's hydroxyls had a profound effect. researchgate.net

The following table summarizes the comparative potency of key derivatives in a hamster cholesterol absorption assay.

| Compound Name | Steroid Moiety | Glycoside Moiety | ED₅₀ (mg/kg) | Potency Fold-Increase (vs. Tiqueside) |

| Tiqueside | Tigogenin | Cellobiose | 60 researchgate.netcapes.gov.bracs.org | 1x |

| Pamaqueside | 11-Ketotigogenin | Cellobiose | 2 researchgate.netcapes.gov.bracs.org | 30x |

| Compound 51 | 11-Ketotigogenin | 4'',6''-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiose | 0.025 researchgate.netcapes.gov.bracs.org | 2400x |

| Compound 64 | Hecogenin (B1673031) | 4'',6''-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiose | 0.07 researchgate.netcapes.gov.br | ~857x |

Impact of Steroid Moiety Modifications on Biological Activity in Model Systems

Exploration of Analogues with Spirocyclic Skeletons

The inherent spirocyclic structure of 11-Ketotigogenin, specifically its spirostanol (B12661974) framework, has served as a foundational template for the synthesis of novel and biologically significant analogues. Researchers have capitalized on this steroidal backbone to construct complex molecules, most notably in the total synthesis of the potent antiproliferative agent, hippuristanol (B1673253).

A significant breakthrough in this area was the development of an efficient synthetic route to hippuristanol starting from 11-Ketotigogenin. nih.govnih.gov This process leverages the existing steroidal structure to build the intricate spiroketal system characteristic of hippuristanol. A key transformation in this synthetic pathway is the Hg(OTf)₂-catalyzed oxidation and spiroketalization of a 3-alkyne-1,7-diol motif, which is meticulously constructed from the 11-Ketotigogenin precursor. nih.govbeilstein-journals.orgresearchgate.net This reaction facilitates the rapid and controlled formation of the desired spiroketal unit. nih.gov

The synthesis of hippuristanol and its analogues from 11-Ketotigogenin has been a focal point of research, aiming to understand the structure-activity relationships (SAR) of this class of compounds. nih.govresearchgate.net These synthetic efforts have not only made hippuristanol more accessible for biological studies but have also enabled the creation of a library of analogues with modifications to the parent structure. nih.govresearchgate.netresearchgate.net By altering functional groups on the steroidal rings, researchers have been able to probe the structural requirements for the potent biological activity of hippuristanol. nih.govresearchgate.net

The following table details some of the spirocyclic analogues derived from 11-Ketotigogenin and their relevant findings.

| Compound Name/Number | Parent Compound | Key Synthetic Step | Research Focus/Finding |

| Hippuristanol | 11-Ketotigogenin | Hg(OTf)₂-catalyzed spiroketalization | Potent antiproliferative agent that targets eukaryotic initiation factor (eIF)4A. nih.govnih.gov |

| Hippuristanol Analogue (Generic) | 11-Ketotigogenin | Hg(OTf)₂-catalyzed spiroketalization | Used to establish structure-activity relationships for antiproliferative activity. nih.govresearchgate.netresearchgate.net |

| Ketal Intermediate 210 | 11-Ketotigogenin (208) | Hg(OTf)₂-catalyzed spiroketalization | A key intermediate in the total synthesis of hippuristanol. beilstein-journals.org |

Biosynthetic Investigations and Precursor Studies of 11 Ketotigogenin

Elucidation of Biosynthetic Pathways Leading to 11-Ketotigogenin

The fundamental building blocks for steroidal sapogenins are derived from two main biosynthetic pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. researchgate.netplos.org The MVA pathway is considered the major contributor to the production of steroidal backbones. plos.org Both pathways produce the five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal precursors for all terpenoids, including steroids. researchgate.netplos.org

The biosynthesis of the steroidal backbone from which 11-ketotigogenin is derived begins with acetyl-CoA. nih.gov Through the MVA pathway, acetyl-CoA is converted into the 30-carbon linear precursor, squalene. nih.gov Squalene is then oxidized to 2,3-oxidosqualene. nih.govmdpi.com This molecule represents a critical branch point. One path leads to the formation of cycloartenol, the precursor for plant sterols, while the other leads to the synthesis of various triterpenoid (B12794562) saponins (B1172615). nih.govuoa.gr For steroidal saponins, cholesterol is a key intermediate. nih.gov The steroidal backbone undergoes a series of modifications, including oxidation and glycosylation, mediated by enzymes like cytochrome P450-dependent monooxygenases and glycosyltransferases, to yield the final sapogenin structure. uoa.gr

In tissue cultures of Yucca schidigera, 11-ketotigogenin has been identified as one of the steroidal sapogenins produced. google.com This indicates the presence of the complete enzymatic machinery for its synthesis within the plant cells. google.com

Role of Hecogenin (B1673031) and Tigogenin (B51453) as Biosynthetic Precursors

Hecogenin and tigogenin are structurally related to 11-ketotigogenin and are considered its biosynthetic precursors. Hecogenin itself is a sapogenin that has been used in the commercial production of cortisol. softbeam.net The synthesis of 11-ketotigogenin from hecogenin has been established, highlighting their close biosynthetic relationship. softbeam.net

In Yucca schidigera tissue cultures, both hecogenin and tigogenin were identified alongside 11-ketotigogenin. google.com Specifically, shoot cultures were found to contain hecogenin and 11-ketotigogenin. google.com This co-occurrence strongly suggests a precursor-product relationship, where hecogenin and tigogenin are intermediates in the biosynthetic pathway leading to 11-ketotigogenin. The introduction of a keto group at the C-11 position of the tigogenin backbone is a key transformation in this process.

| Precursor | Plant Source | Evidence of Role |

| Hecogenin | Yucca schidigera | Co-occurrence in tissue cultures google.com and established synthetic conversion softbeam.net. |

| Tigogenin | Yucca schidigera | Co-occurrence in tissue cultures google.com. |

Isotopic Labeling Approaches in Biosynthesis Research

Isotopic labeling is a powerful technique used to trace the path of atoms through a metabolic pathway. wikipedia.org By introducing molecules containing heavier isotopes (like ¹⁴C or deuterium) into a biological system, researchers can follow their incorporation into downstream products, thereby elucidating the biosynthetic sequence. wikipedia.org

[1-¹⁴C] Acetate (B1210297) is a commonly used radiolabeled precursor for studying the biosynthesis of steroids and other lipids. nih.govoup.comnih.govcdnsciencepub.combioscientifica.com Since acetate is a fundamental building block for the MVA pathway, its labeled carbon atom can be tracked as it is incorporated into the steroidal skeleton.

In studies of Yucca tissue cultures, [1-¹⁴C] acetate was used to produce radio-labeled steroidal glycosides and steroids. google.com The incubation of cultures with [1-¹⁴C] acetate led to the identification of [¹⁴C] hecogenin and [¹⁴C] 11-ketotigogenin as synthesized metabolites. google.comgoogle.com This provides direct evidence that acetate is a primary precursor for the biosynthesis of 11-ketotigogenin in these plant cells. Similar approaches have been used to demonstrate the formation of various steroids from acetate in other biological systems, such as human fetal testis and corpus luteum. oup.comnih.gov

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is another valuable tool for biosynthetic studies. rsc.orgrsc.orgnih.gov The use of deuterated analogues of potential precursors allows researchers to follow their conversion into other compounds using techniques like mass spectrometry and NMR spectroscopy. rsc.orgresearchgate.net This method avoids the use of radioactive materials and can provide detailed information about the reaction mechanisms. nih.gov

In the broader context of steroid biosynthesis, deuterated substrates have been instrumental. For example, the incubation of equine testicular homogenates with deuterium-labeled testosterone (B1683101) and androstenedione (B190577) led to the formation of the corresponding deuterated analogues of boldenone (B1667361), confirming the biosynthetic pathway. nih.gov Similarly, the synthesis of deuterated sterols in modified yeast has been used to study sterol functions and biosynthetic pathways. rsc.orgrsc.org While specific studies using deuterated precursors for 11-ketotigogenin biosynthesis were not found, this approach is highly applicable. For instance, feeding a plant culture with deuterated hecogenin or tigogenin and subsequently detecting the deuterium label in 11-ketotigogenin would provide definitive proof of the precursor-product relationship. This technique is particularly useful for tracking the movement of hydrogen atoms during enzymatic reactions. nih.gov

| Isotopic Label | Precursor | Organism/System | Detected Labeled Product(s) |

| ¹⁴C | Acetate | Yucca tissue culture | [¹⁴C] Hecogenin, [¹⁴C] 11-ketotigogenin google.comgoogle.com |

| ¹⁴C | Acetate | Human corpus luteum | Progesterone (B1679170), Estradiol-17β, Estrone, etc. oup.com |

| ¹⁴C | Acetate | Human fetal testis | Testosterone, Progesterone, etc. nih.gov |

| ²H (Deuterium) | Testosterone, Androstenedione | Equine testis homogenate | Deuterated boldenone and boldienone nih.gov |

Biological Mechanisms of 11 Ketotigogenin and Its Derivatives

Mechanistic Investigations of Steroidal Glycoside Action

Exploration of Cholesterol Absorption Inhibition Mechanisms in Model Systems

Steroidal glycosides, including derivatives of 11-Ketotigogenin, have been identified as inhibitors of cholesterol absorption. acs.orgcapes.gov.br The primary mechanism is believed to be luminal and does not necessitate the absorption of the saponin (B1150181) molecule itself. ncats.iocambridge.orgresearchgate.net These compounds interfere with the intestinal uptake of cholesterol. ncats.io

One of the key derivatives, 11-ketotigogenin cellobioside, also known as pamaqueside (B1678363), has demonstrated potent inhibition of cholesterol absorption in hamster models. acs.orgcapes.gov.br This action leads to an increase in the excretion of neutral sterols in feces and a reduction in hepatic cholesterol levels. ncats.io The mechanism involves the disruption of micelle formation, which is crucial for the solubilization and subsequent absorption of dietary cholesterol. nih.govelsevier.eselsevier.es While the exact molecular interactions are still under investigation, it is clear that these glycosides alter the physical-chemical environment of the intestinal lumen, thereby hindering cholesterol's journey into the enterocytes. elsevier.eselsevier.es

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter for intestinal cholesterol absorption. e-dmj.orgphysiology.orgnih.govnih.gov While direct interaction studies with 11-Ketotigogenin derivatives are not extensively detailed, the broader class of steroidal saponins (B1172615) is known to influence the pathways in which NPC1L1 is a key player. e-dmj.orgphysiology.orgnih.govnih.gov It is plausible that the disruption of cholesterol-containing micelles by these glycosides reduces the availability of cholesterol for uptake by NPC1L1.

Studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, have served as a valuable in vitro model for studying intestinal absorption. unl.edu These models allow for the detailed examination of how compounds like steroidal glycosides affect cholesterol transport processes at a cellular level. unl.edu

Differentiation from Stoichiometric Complexation Mechanisms

Early theories on how saponins inhibit cholesterol absorption centered on the idea of forming insoluble, stoichiometric complexes with cholesterol, thereby preventing its absorption. cambridge.orgresearchgate.netresearchgate.netucl.ac.begoogle.com This was based on the observed ability of some saponins, like digitonin, to precipitate cholesterol from solutions. ncats.iogoogle.com

However, more recent research suggests a more complex, non-stoichiometric mechanism of action for many synthetic saponin cholesterol absorption inhibitors, including derivatives of tigogenin (B51453). ncats.iocambridge.org The potency of these compounds does not always correlate with their ability to form a 1:1 complex with cholesterol. cambridge.org For instance, the synthetic saponins tiqueside (B1205486) and pamaqueside are significantly more potent in vivo than some naturally occurring saponins, a finding that is not explained by simple complexation alone. cambridge.org The mechanism is described as luminal, indicating it occurs within the intestine without the saponin itself being absorbed. ncats.iocambridge.orgresearchgate.net This points towards an interference with the physical processes of cholesterol solubilization and uptake rather than a direct chemical sequestration. nih.govnih.gov

Role as a Precursor for Biologically Active Steroids (e.g., Hippuristanol)

11-Ketotigogenin serves as a crucial starting material in the chemical synthesis of more complex and biologically potent steroids, most notably hippuristanol (B1673253). nih.govbeilstein-journals.orgresearchgate.net Hippuristanol is a polyhydroxysteroid originally isolated from the gorgonian Isis hippuris. nih.govtandfonline.com Due to its rarity in nature, synthetic routes are essential for obtaining sufficient quantities for biological research. nih.gov Several total syntheses of hippuristanol have been developed, with 11-Ketotigogenin being a key precursor in some of these routes. nih.govbeilstein-journals.orgresearchgate.net The synthesis often involves a key step of spiroketalization to construct the characteristic structural motif of hippuristanol. beilstein-journals.orgresearchgate.net

Impact on Eukaryotic Translation Initiation Factor (eIF)4A Pathways

Hippuristanol, a derivative synthesized from 11-Ketotigogenin, is a potent and selective inhibitor of eukaryotic translation initiation factor 4A (eIF4A). nih.govtandfonline.comaacrjournals.orgpatsnap.comresearchgate.net eIF4A is an ATP-dependent RNA helicase that is a critical component of the eIF4F complex. patsnap.comfrontiersin.org This complex is responsible for recruiting ribosomes to the 5' cap of messenger RNAs (mRNAs), a rate-limiting step in cap-dependent translation initiation. tandfonline.com

Hippuristanol exerts its inhibitory effect by binding to the C-terminal domain of eIF4A. This binding locks eIF4A in a closed conformation, which prevents it from interacting with RNA. nih.govaacrjournals.orgresearchgate.netoup.com Consequently, the helicase activity of eIF4A, which is necessary to unwind secondary structures in the 5' untranslated regions of mRNAs, is inhibited. aacrjournals.orgpatsnap.com This leads to a blockage of translation initiation. nih.govtandfonline.com Unlike some other eIF4A inhibitors, hippuristanol does not interfere with ATP binding. The inhibition of eIF4A activity has been shown to be reversible upon the addition of recombinant eIF4A in vitro.

The selective inhibition of eIF4A by hippuristanol has significant implications, as many proteins involved in cell growth, proliferation, and survival, including oncoproteins, are encoded by mRNAs with highly structured 5' leaders that are particularly dependent on eIF4A activity. frontiersin.orgoup.com

Cellular and Molecular Targets Identification

The primary and most well-characterized molecular target of hippuristanol, the key derivative of 11-Ketotigogenin, is the eukaryotic initiation factor 4A (eIF4A). nih.govtandfonline.comaacrjournals.orgpatsnap.comresearchgate.net Both isoforms, eIF4AI and eIF4AII, are inhibited by hippuristanol to a similar extent. nih.gov However, it displays selectivity, with significantly less activity against other DEAD-box helicases like eIF4AIII. nih.gov

The cellular consequences of eIF4A inhibition by hippuristanol are profound. It has demonstrated potent anti-neoplastic activity in various cancer models. nih.govaacrjournals.orgresearchgate.net By inhibiting the translation of key regulatory proteins, hippuristanol can induce cell cycle arrest and apoptosis. aacrjournals.orgresearchgate.netresearchgate.net For example, it has been shown to reduce the expression of cell-cycle regulators like cyclin D1 and CDK4/6, as well as pro-survival factors such as Bcl-xL. aacrjournals.orgresearchgate.net

Furthermore, targeting eIF4A with hippuristanol has been shown to induce the formation of stress granules, which are cytoplasmic aggregates of stalled translation preinitiation complexes. molbiolcell.orgmdpi.com This cellular response is a hallmark of translation initiation inhibition. molbiolcell.org The selective nature of hippuristanol's action on eIF4A makes it a valuable tool for probing the roles of this helicase in various cellular processes and a promising lead compound in the development of anti-cancer therapeutics. nih.govtandfonline.comoup.com

Interactive Data Tables

Table 1: Biological Activity of 11-Ketotigogenin Derivatives

| Compound | Primary Action | Molecular Target | Effect |

| 11-Ketotigogenin cellobioside (Pamaqueside) | Cholesterol Absorption Inhibitor | Not fully elucidated; acts luminally | Reduces intestinal cholesterol uptake, increases fecal sterol excretion. ncats.io |

| Hippuristanol | Translation Initiation Inhibitor | eIF4A | Inhibits RNA binding and helicase activity, leading to cell cycle arrest and apoptosis. nih.govaacrjournals.orgresearchgate.net |

Table 2: Investigated Mechanisms of Action

| Mechanism | Compound Class | Supporting Evidence |

| Inhibition of Cholesterol Absorption | Steroidal Glycosides | Studies in hamster models showing reduced cholesterol uptake and increased fecal excretion. acs.org Disruption of micelle formation. nih.gov |

| Non-Stoichiometric Interaction | Synthetic Saponins | Potency not directly correlated with 1:1 cholesterol complexation. cambridge.org Luminal action without systemic absorption. ncats.io |

| eIF4A Inhibition | Hippuristanol | Direct binding studies, inhibition of ATPase and helicase activity, reversal with recombinant eIF4A. nih.gov |

Analytical Methodologies and Structural Elucidation of 11 Ketotigogenin

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 11-Ketotigogenin, providing insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. emerypharma.com It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For complex molecules like 11-Ketotigogenin, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. emerypharma.comsoftbeam.net

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. weebly.com ¹H NMR spectra reveal the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). emerypharma.com ¹³C NMR spectra, which are typically proton-decoupled, show a single peak for each unique carbon atom, indicating the total number of non-equivalent carbons in the molecule. organicchemistrydata.org The chemical shifts in ¹³C NMR are particularly informative about the type of carbon, with carbonyl carbons like the one at position 11 in 11-Ketotigogenin appearing in a characteristic downfield region (190-220 ppm). organicchemistrydata.org

2D NMR techniques are employed to overcome the complexities of 1D spectra, especially for large molecules where signal overlap is common. weebly.comulethbridge.ca These experiments correlate signals from different nuclei, providing connectivity information. ulethbridge.ca

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to four bonds), which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded, providing valuable information about the stereochemistry of the molecule.

Table 1: Representative NMR Data for Steroidal Ketones This table presents typical chemical shift ranges for key carbons in a steroidal ketone framework, analogous to 11-Ketotigogenin. Actual values for 11-Ketotigogenin may vary.

| Carbon Atom | Typical ¹³C Chemical Shift (ppm) | Notes |

| C-11 | 200-220 | Characteristic of a ketone carbonyl group. |

| C-3 | 70-80 | Carbon bearing a hydroxyl group. |

| C-22 | 109-110 | Spiroketal carbon. |

| C-27 | 17-20 | Methyl group in the spiroketal side chain. |

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.ukacdlabs.com

In a typical MS experiment, the sample is first ionized. Techniques like Electrospray Ionization (ESI) are considered "soft" ionization methods that often leave the molecular ion intact, allowing for accurate molecular weight determination. acdlabs.commetwarebio.com The resulting ions are then separated by a mass analyzer based on their m/z ratio and detected.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wikipedia.org Different functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. wikipedia.orgyoutube.com For 11-Ketotigogenin, key absorptions would include:

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the stretching vibration of the C=O bond in the ketone at position 11.

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group at position 3.

Absorptions in the "fingerprint region" (below 1500 cm⁻¹) which are unique to the molecule and can be used for identification by comparison with a known spectrum. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu While isolated double bonds absorb in the far UV, conjugated systems and carbonyl groups have absorptions at longer wavelengths that are readily measured. masterorganicchemistry.com The ketone group in 11-Ketotigogenin would be expected to show a weak absorption band (an n→π* transition) in the UV region, typically around 270-300 nm. masterorganicchemistry.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. iitg.ac.in The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. orgchemboulder.com These techniques are crucial for the isolation and purification of 11-Ketotigogenin from natural sources or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. mpi-bremen.de The separation is based on the different interactions of the compounds with the stationary and mobile phases. For a steroidal compound like 11-Ketotigogenin, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol). nih.gov Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

HPLC-MS is a hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. mpi-bremen.de As compounds elute from the HPLC column, they are directly introduced into the mass spectrometer for ionization and analysis. mpi-bremen.de This provides not only the retention time from the HPLC but also the mass-to-charge ratio and fragmentation data from the MS, allowing for highly confident identification of the separated components. nih.gov This is particularly useful for analyzing complex mixtures containing multiple steroidal compounds. mdpi.comnih.gov

Table 2: Typical HPLC Parameters for Steroidal Sapogenin Analysis This table provides a general example of HPLC conditions. Specific parameters for 11-Ketotigogenin would need to be optimized.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI) |

| Column Temperature | 25-40 °C |

Thin Layer Chromatography (TLC) and Column Chromatography (CC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. moph.go.thsavemyexams.com It is performed on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase. iitg.ac.insavemyexams.com A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and interaction with the stationary phase. savemyexams.com TLC is often used to monitor the progress of reactions or to determine the appropriate solvent system for column chromatography. orgchemboulder.com

Column Chromatography (CC) is a preparative technique used to purify individual chemical compounds from mixtures. orgchemboulder.comutahtech.edu The stationary phase (e.g., silica gel or alumina) is packed into a vertical glass column. orgchemboulder.comijcrt.org The sample mixture is applied to the top of the column, and the mobile phase is passed through the column, eluting the components at different rates. ijcrt.org Fractions are collected sequentially, and those containing the desired compound are combined. The separation of 11-Ketotigogenin from other related sapogenins can be effectively achieved using column chromatography, often with a gradient of solvents of increasing polarity to elute the compounds from the column. nbu.ac.in

Advanced Structural Determination Methods

The definitive structural elucidation of complex natural products like 11-Ketotigogenin, a steroidal sapogenin, relies on the synergy of advanced spectroscopic and computational techniques. While traditional methods like X-ray crystallography and 2D NMR are foundational, newer methodologies offer solutions for previously intractable problems, such as analyzing minute sample quantities or resolving ambiguous stereochemistry.

Microcrystal Electron Diffraction (MicroED)

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for determining the atomic-resolution structures of small molecules, including complex natural products, from nanocrystals. researchgate.netnih.govrsc.org This cryo-electron microscopy (cryo-EM) method is particularly advantageous when traditional single-crystal X-ray diffraction (SXRD) is not feasible due to the difficulty in growing large, high-quality crystals—a common challenge with natural products isolated in small amounts. nih.govhhu.de

The power of MicroED lies in its use of electrons, which interact with matter much more strongly than X-rays. frontiersin.org This allows for the collection of high-resolution diffraction data from crystals that are a billionth the size of those required for X-ray crystallography. researchgate.netnih.gov For compounds like 11-Ketotigogenin, which may be isolated in limited quantities from natural sources or synthesized in complex multi-step processes, MicroED offers a path to structural determination without the need for extensive crystallization screening. frontiersin.orgresearchgate.net The sample, often a fine powder, can be applied directly to an electron microscopy grid for analysis. nih.gov

The workflow involves identifying suitable microcrystals, which are then exposed to a low-dose electron beam while being continuously rotated. nih.gov The resulting diffraction patterns are collected as a movie and can be processed using standard crystallographic software, analogous to X-ray crystallography data processing. nih.gov This technique has been successfully used to elucidate the structures of various small molecules and natural products, even from mixtures, demonstrating its potential for high-throughput structure elucidation. nih.gov While specific MicroED studies focusing solely on 11-Ketotigogenin are not prevalent in the literature, the method's proven success with other complex small molecules makes it a highly relevant and powerful tool for its definitive structural analysis. frontiersin.orgresearchgate.net

Table 1: Comparison of MicroED and Single-Crystal X-ray Diffraction (SXRD)

| Feature | Microcrystal Electron Diffraction (MicroED) | Single-Crystal X-ray Diffraction (SXRD) |

|---|---|---|

| Radiation Source | Electron Beam | X-ray Beam |

| Required Crystal Size | Nanometer to sub-micron scale (<1 µm) researchgate.net | ~100 x 100 x 100 µm³ hhu.de |

| Sample Requirement | Nanograms to picograms; fine powders are often suitable nih.govfrontiersin.org | Micrograms to milligrams; requires extensive crystallization trials hhu.de |

| Data Collection | Continuous rotation of the crystal in an electron microscope nih.gov | Rotation or oscillation of a single crystal in an X-ray beam |

| Key Advantage | Ability to analyze extremely small crystals, powders, and mixtures researchgate.netnih.gov | Gold standard for determining absolute configuration with heavy atoms hhu.de |

| Primary Challenge | Requires specialized electron microscopy equipment and expertise frontiersin.org | Difficulty in growing large, high-quality single crystals hhu.de |

Computational Approaches for Structure Elucidation (e.g., DFT Calculations for NMR)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the structural elucidation of natural products. nih.gov DFT calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a powerful method to confirm or assign the complex structures of molecules like 11-Ketotigogenin and its derivatives. mdpi.comrsc.org This is especially valuable for resolving ambiguities in stereochemistry that may be difficult to determine solely from experimental NMR data. hhu.de

The process involves calculating the NMR shielding constants for a proposed structure using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.gov These theoretical shielding constants are then converted into chemical shifts (δ) and compared with the experimentally measured NMR spectrum. mdpi.com A strong correlation between the calculated and experimental shifts provides high confidence in the proposed structure. researchgate.net This combined experimental and computational approach is crucial for differentiating between diastereomers, where NMR spectra can be very similar.

For steroidal saponins (B1172615), DFT calculations have been shown to be particularly helpful in assigning the challenging signals of the A- and F-rings of the spirostanol (B12661974) skeleton. mdpi.com Researchers can optimize the geometry of a proposed molecule and then perform NMR calculations at a specific level of theory (e.g., B3LYP/6-31G(d,p)) to generate a theoretical spectrum. mdpi.comnih.gov The accuracy of these predictions has been significantly improved by using scaling factors or developing specialized basis sets for NMR calculations. nih.govresearchgate.net

Table 2: Representative Workflow for DFT-Assisted NMR Structure Elucidation

| Step | Description | Rationale |

|---|---|---|

| 1. Propose Candidate Structures | Based on preliminary data (MS, 1D/2D NMR), propose possible isomers/diastereomers. | To generate a set of potential structures for computational analysis. |

| 2. Geometry Optimization | Optimize the 3D coordinates of each candidate structure using a DFT functional (e.g., B3LYP, PBE0). nih.govmdpi.com | To find the lowest energy (most stable) conformation of the molecule. |

| 3. NMR Shielding Calculation | Perform GIAO-DFT calculations on the optimized geometries to compute NMR shielding tensors. nih.gov | To obtain the theoretical magnetic shielding for each nucleus. |

| 4. Convert to Chemical Shifts | Scale the calculated shielding constants to chemical shifts (δ) using a reference compound (e.g., TMS) and linear regression. mdpi.com | To allow for direct comparison with experimental data. |

| 5. Compare and Correlate | Correlate the calculated chemical shifts with the experimental NMR data for each candidate structure. | The structure with the best fit (e.g., lowest mean absolute error) is the most likely correct structure. researchgate.net |

Quantitative Analytical Method Development and Validation

The accurate quantification of 11-Ketotigogenin and its derivatives in various samples is essential for research and development. This requires the development and validation of robust analytical methods capable of producing reliable and reproducible results, especially when dealing with complex sample matrices. emerypharma.comijrpb.com

Robustness and Reproducibility in Quantification of 11-Ketotigogenin and Derivatives

A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability of the method to provide consistent results across different laboratories, analysts, or instruments. emerypharma.comnih.gov For the quantification of steroidal saponins like 11-Ketotigogenin, High-Performance Liquid Chromatography (HPLC) coupled with detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) is commonly employed. mdpi.comnorfeed.net

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and is a critical step mandated by regulatory authorities. ijrpb.comnih.gov Key validation parameters that ensure robustness and reproducibility include:

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). nih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. emerypharma.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

A well-validated HPLC-MS/MS method for steroidal saponins, for instance, can achieve low limits of quantitation (in the ng/mL range), excellent linearity (R² > 0.99), and high precision (RSD < 5.0%), ensuring reliable quantification. nih.gov

Table 3: Key Validation Parameters for a Quantitative HPLC Method

| Parameter | Acceptance Criteria Example | Purpose |

|---|---|---|

| Linearity | Correlation coefficient (R²) ≥ 0.99 | Confirms a proportional response to concentration. |

| Precision (RSD) | Intra-day & Inter-day ≤ 5.0% nih.gov | Ensures consistency of repeated measurements. |

| Accuracy (Recovery) | 92% - 104% nih.gov | Demonstrates how close the measured value is to the actual value. |

| LOD / LOQ | Signal-to-Noise ratio of 3:1 / 10:1 | Defines the sensitivity limits of the method. |

| Robustness | No significant change in results with small variations in pH, flow rate, etc. | Confirms the method's reliability under normal usage variations. americanpharmaceuticalreview.com |

Application in Complex Research Matrices

Quantifying 11-Ketotigogenin and related compounds in complex matrices such as plant extracts, biological fluids (plasma, urine), or tissue samples presents significant analytical challenges. nih.govmdpi.com The matrix contains numerous endogenous components (e.g., lipids, proteins, other metabolites) that can interfere with the analysis, a phenomenon known as the "matrix effect". nih.gov These effects can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification. nih.gov

To overcome these challenges, a robust sample preparation strategy is paramount. The goal is to effectively remove interfering components while efficiently extracting the target analyte. mdpi.com Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the matrix. A method for quantifying corticosterone (B1669441) in murine plasma used a chloroform (B151607) LLE. nih.gov

Solid-Phase Extraction (SPE): Employs a solid sorbent to retain the analyte while interferences are washed away. This is a common and robust technique for cleaning up biological samples. mdpi.comnih.gov

The choice of analytical technique is also critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing compounds in complex matrices due to its high selectivity and sensitivity. nih.govnih.gov By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition, which is unique to the analyte, thereby minimizing the impact of co-eluting matrix components and ensuring accurate quantification. nih.gov For example, a validated UPLC-MS/MS method was developed to identify and quantify 19 different steroidal saponins in crude extracts of Yucca schidigera. nih.govresearchgate.net

Conclusion and Future Perspectives in 11 Ketotigogenin Research

Summary of Key Academic Contributions

Academic research on 11-Ketotigogenin has primarily centered on its synthesis and its role as a crucial intermediate for creating more complex molecules with significant biological activities.

One of the most notable contributions was the development of synthetic methods to produce 11-Ketotigogenin. A key process involves the conversion from hecogenin (B1673031), a sapogenin readily available from species of the Agave plant. archive.org More advanced synthetic strategies have also been developed, with a significant publication detailing its synthesis via electrochemical deacetoxylation. electrosynthesis.comacs.orgacs.org This electrochemical method represented a sophisticated and specific approach to accessing the 11-keto functional group, a feature of interest in steroid chemistry. electrosynthesis.comresearchgate.net

The most prominent area of research involving 11-Ketotigogenin is its use as the aglycone (the non-sugar part) for the potent cholesterol absorption inhibitor, pamaqueside (B1678363) (11-Ketotigogenin cellobioside). acs.orgacs.org Extensive studies in the 1990s demonstrated that while the parent compound tiqueside (B1205486) (tigogenin cellobioside) was a weak inhibitor, the introduction of the 11-keto group in pamaqueside dramatically increased potency. researchgate.netresearchgate.net Research in hamster models showed pamaqueside to be a powerful inhibitor of intestinal cholesterol absorption, leading to reduced plasma and hepatic cholesterol levels. acs.orgahajournals.org This body of work established 11-Ketotigogenin as a key steroidal scaffold for designing agents to manage hypercholesterolemia. researchgate.net

Furthermore, 11-Ketotigogenin has served as a critical starting material in the total synthesis of other complex natural products. softbeam.net Notably, it has been used in several synthetic routes to obtain hippuristanol (B1673253), a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A). beilstein-journals.orgnih.govtandfonline.com By providing access to hippuristanol and its analogues, research on 11-Ketotigogenin has indirectly contributed to the fields of cancer research and molecular biology, where such inhibitors are valuable tools for studying protein synthesis. nih.gov

A summary of key research findings is presented below.

Interactive Data Table: Key Research Findings on 11-Ketotigogenin and its Derivatives| Derivative/Precursor | Research Focus | Key Finding | Citation(s) |

|---|---|---|---|

| 11-Ketotigogenin | Synthesis | Synthesized via electrochemical deacetoxylation. | electrosynthesis.comacs.orgacs.org |

| Hecogenin | Synthesis | Serves as a starting material for the conversion to 11-Ketotigogenin. | archive.orgunido.org |

| Pamaqueside | Cholesterol Absorption | A potent cholesterol absorption inhibitor in hamster models. | acs.orgacs.orgresearchgate.netresearchgate.net |

Unresolved Questions and Research Gaps

Despite the significant contributions, several areas concerning 11-Ketotigogenin remain underexplored, presenting opportunities for future research.

A primary unresolved issue surrounds the clinical development of its most famous derivative, pamaqueside. Despite promising preclinical data as a cholesterol absorption inhibitor, its development appears to have stalled after the late 1990s. The reasons for this are not fully clear from the available literature, with potential causes being formulation difficulties or a shifting therapeutic landscape with the rise of statins. A modern re-evaluation of pamaqueside or related derivatives could be warranted.

Furthermore, while the cholesterol-lowering effect of pamaqueside is well-documented, its precise mechanism of action requires deeper investigation. Early reports suggested an unknown mechanism that differs from simple cholesterol complexation. researchgate.net Later work proposed that it acts by preventing the incorporation of cholesterol into micelles in the intestine. A full elucidation of the molecular targets and pathways involved in this inhibition remains a significant research gap.

The most substantial research gap is the lack of extensive investigation into the intrinsic biological activities of 11-Ketotigogenin itself. The vast majority of studies use it as a synthetic precursor. beilstein-journals.orgnih.gov Its own potential pharmacological profile has been largely overlooked. Systematic screening of 11-Ketotigogenin against a broad range of biological targets could uncover novel activities and expand its therapeutic relevance beyond its current role as a synthetic intermediate.

Emerging Methodologies and Interdisciplinary Approaches

Future research on 11-Ketotigogenin will likely be driven by the adoption of emerging scientific methodologies and a greater emphasis on interdisciplinary collaboration.

Emerging Methodologies: The synthesis of 11-Ketotigogenin and its derivatives has already benefited from specific and advanced chemical methods, such as electrosynthesis. electrosynthesis.comacs.org Future work could leverage other modern synthetic strategies, including flow chemistry for more efficient and scalable production, or biocatalysis to achieve highly selective transformations on the steroidal core. In the synthesis of hippuristanol from 11-ketotigogenin, for instance, a key step involved a mercury(II)-catalyzed spiroketalization, highlighting the use of advanced organometallic catalysis. beilstein-journals.orgresearchgate.net Analytically, advanced techniques like liquid chromatography-mass spectrometry (LC-MS) will continue to be crucial for the purification and characterization of these complex molecules. researchgate.net

Interdisciplinary Approaches: The study of 11-Ketotigogenin and its derivatives is inherently interdisciplinary, merging different scientific fields to tackle complex problems. advantere.orgualberta.ca

Chemistry and Pharmacology: The development of pamaqueside is a classic example of an interdisciplinary approach, combining medicinal chemistry (design and synthesis) with pharmacology and physiology (in vivo testing and mechanism of action studies) to address hypercholesterolemia. researchgate.netahajournals.org

Chemistry and Molecular Biology: The use of 11-Ketotigogenin to synthesize hippuristanol for cancer research bridges the gap between complex organic synthesis and the study of fundamental cellular processes like translation initiation. nih.govtandfonline.com This allows molecular biologists to probe the function of proteins like eIF4A, which would be difficult without the tools provided by synthetic chemists. nih.gov

Future progress will depend on strengthening these collaborations. wellcomeopenresearch.orgmdpi.com For instance, computational chemists could use molecular modeling to predict new derivatives of 11-Ketotigogenin with enhanced activity or to clarify the binding interactions of pamaqueside with its molecular target. Combining insights from natural product chemistry, synthetic chemistry, pharmacology, and computational biology will be essential to unlock the full potential of this steroidal scaffold and address the unresolved questions in its research. niu.edu

Q & A

Q. Advanced Research Focus

- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on solubility while retaining bioactivity .

- Synthetic Routes : Optimize reaction conditions (e.g., solvent polarity, catalyst selection) using design of experiments (DoE) to minimize byproducts .

- Analytical Validation : Characterize derivatives via X-ray crystallography for structural confirmation and dynamic light scattering (DLS) for solubility profiling .

How can researchers validate 11-Ketotigogenin’s pharmacokinetic properties in preclinical models?

Q. Basic Research Focus

- ADME Profiling :

- Ethical Reporting : Include plasma half-life, bioavailability, and toxicity thresholds in supplementary materials .

What statistical approaches mitigate bias in 11-Ketotigogenin’s efficacy studies?

Q. Advanced Research Focus

- Randomization : Assign treatment groups using stratified randomization to balance covariates (e.g., age, weight) .

- Blinding : Implement double-blind protocols for data collection and analysis .

- Power Analysis : Predefine sample sizes using G*Power to ensure adequate statistical power (α=0.05, β=0.2) .

- Sensitivity Analysis : Test robustness by varying assumptions (e.g., exclusion criteria) .

How should contradictory findings about 11-Ketotigogenin’s cytotoxicity be addressed in a literature review?

Q. Advanced Research Focus

- Critical Appraisal : Use GRADE criteria to evaluate study quality (e.g., risk of bias, indirectness) .

- Subgroup Analysis : Stratify data by cell type (e.g., cancer vs. normal cells) and assay type (e.g., MTT vs. Annexin V) .

- Mechanistic Hypotheses : Propose follow-up experiments (e.g., ROS quantification) to reconcile differences .

What protocols ensure reproducibility in isolating 11-Ketotigogenin from natural sources?

Q. Basic Research Focus

- Extraction Optimization : Test solvent systems (e.g., ethanol vs. supercritical CO2) and validate yields via gravimetric analysis .

- Purity Criteria : Report retention factors (Rf) in TLC, HPLC chromatograms, and melting points.

- Ethnobotanical Documentation : Record plant sources, collection dates, and voucher specimens to comply with Nagoya Protocol .

How can researchers integrate multi-omics data to elucidate 11-Ketotigogenin’s systemic effects?

Q. Advanced Research Focus

- Data Integration : Use pathway enrichment tools (e.g., STRING, KEGG) to link transcriptomic/proteomic data with phenotypic outcomes .

- Machine Learning : Train classifiers to predict off-target interactions from chemogenomic libraries .

- Open Science : Deposit raw omics datasets in repositories like NCBI GEO or EMBL-EBI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.